Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, and sulfamoyl groups attached to a phenoxyacetate backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a sulfonyl chloride derivative to form the corresponding sulfonamide. This intermediate is then reacted with a phenoxyacetate derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate can be compared with similar compounds, such as:
Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]amino]phenoxy]acetate: This compound lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetic acid: The carboxylic acid form may exhibit different acidity and reactivity compared to the ester forms.
Properties
IUPAC Name |
ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO5S/c1-2-26-16(23)10-27-12-4-6-13(7-5-12)28(24,25)22-15-9-11(17(19,20)21)3-8-14(15)18/h3-9,22H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQEGOZCUWCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.